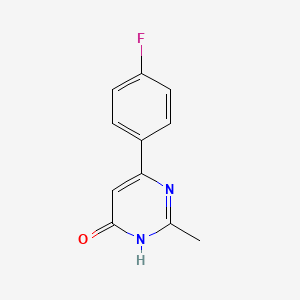
4-(4-Fluorophenyl)-6-hydroxy-2-methylpyrimidine
Overview
Description
4-(4-Fluorophenyl)-6-hydroxy-2-methylpyrimidine is a useful research compound. Its molecular formula is C11H9FN2O and its molecular weight is 204.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmaceutical Applications
4-(4-Fluorophenyl)-6-hydroxy-2-methylpyrimidine serves as a key precursor in pharmaceutical synthesis. For instance, its derivatives have been utilized in the efficient synthesis of rosuvastatin, a widely used cholesterol-lowering drug. The synthesis involves a three-step preparation of functionalized 5-methylpyrimidine, showcasing an approach superior to existing methodologies due to its avoidance of metal catalysis and cryogenic conditions (Šterk, Časar, Jukič, & Košmrlj, 2012).
Antiviral Research
Certain derivatives of this compound have demonstrated antiviral properties. Compounds derived from modifications of this pyrimidine, specifically those with the presence of phosphonomethoxy groups, have shown inhibition against a range of viruses, including herpes simplex, cytomegalovirus, and HIV (Holý, Votruba, Masojídková, Andrei, Snoeck, Naesens, De Clercq, & Balzarini, 2002).
Influenza Research
In the context of influenza research, certain phenyl substituted derivatives of this compound have been evaluated as inhibitors of influenza endonuclease, an enzyme crucial for the replication of influenza virus. These compounds have shown significant activity as endonuclease inhibitors, contributing to the development of new agents for influenza treatment (Sagong, Bauman, Patel, Das, Arnold, & LaVoie, 2014).
Anti-Tumor Activity
This compound derivatives have also been investigated for their potential in cancer treatment. Some studies have synthesized and evaluated the anti-tumor activity of these compounds, particularly against leukemia cells, indicating the potential for development in anti-leukemia therapeutics (Yang, Xue, Wang, Zhu, Jin, & Chen, 2009).
Spectroscopic and Structural Studies
The compound and its derivatives have been subjects of extensive spectroscopic and structural studies. These investigations provide insights into the molecular and crystal structures, contributing to a better understanding of their properties and potential applications in various fields including medicinal chemistry (Richter, Goddard, Schönefeld, Imming, & Seidel, 2023).
Properties
IUPAC Name |
4-(4-fluorophenyl)-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-7-13-10(6-11(15)14-7)8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACHMEHMACAROB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


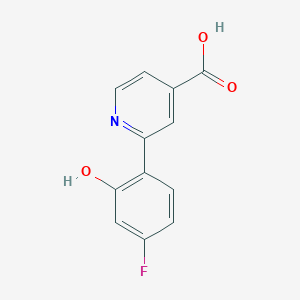
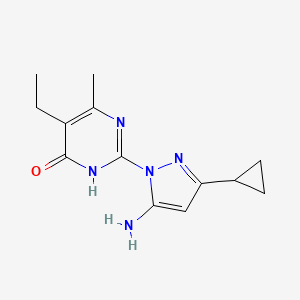
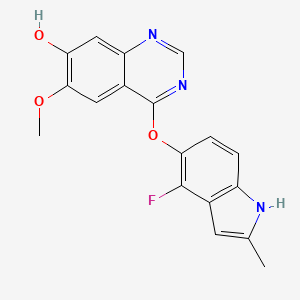
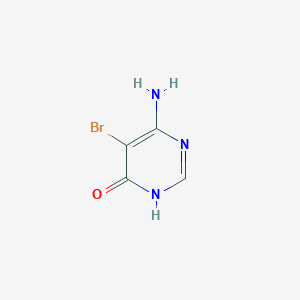
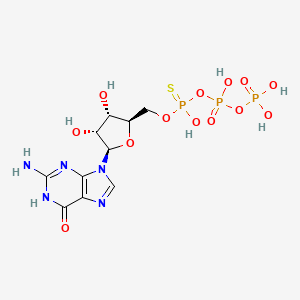
![2-(4-Hydroxy-3,5-Dimethylphenyl)-7-Methyl-5,6,7,8-Tetrahydropyrido[4',3':4,5]thieno[2,3-D]pyrimidin-4(3h)-One](/img/structure/B1450830.png)
![1-[2-(4-Hydroxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B1450831.png)
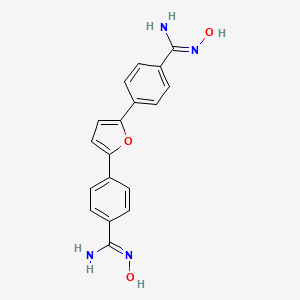

![7-benzyl-2-propyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B1450836.png)
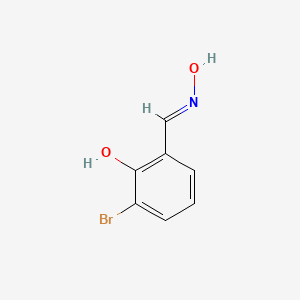

![4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1450840.png)
![[2,2'-Bipyridine]-5,5'-diol](/img/structure/B1450842.png)
